molecular formula C23H20FN3O2S B2972549 3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 361154-06-5

3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2972549
CAS No.: 361154-06-5
M. Wt: 421.49
InChI Key: QWEOUSXWXDJASC-UHFFFAOYSA-N
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Description

The compound 3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a fused bicyclic core structure. Key features include:

  • 4-(5-methylfuran-2-yl) substituent: Introduces aromatic and electron-rich properties.
  • N-(4-fluorophenyl) carboxamide group: Enhances bioavailability and target binding via halogen interactions.
  • 3-amino group: Provides a site for hydrogen bonding and chemical derivatization. Molecular Formula: C₂₄H₂₃FN₃O₂S (inferred from analogs in ).

Properties

IUPAC Name

3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c1-12-6-11-17(29-12)18-15-4-2-3-5-16(15)27-23-19(18)20(25)21(30-23)22(28)26-14-9-7-13(24)8-10-14/h6-11H,2-5,25H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWEOUSXWXDJASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Attachment of the Methylfuran Moiety: The methylfuran moiety can be attached through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Amination and Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and furan moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases, including infectious diseases and cancer.

    Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide depends on its specific biological target. For example, if the compound exhibits anticancer activity, it may interact with cellular targets such as DNA, enzymes, or receptors involved in cell proliferation and apoptosis. The molecular pathways involved could include inhibition of DNA synthesis, induction of oxidative stress, or modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Findings Evidence ID
Target Compound 4-fluorophenyl C₂₄H₂₃FN₃O₂S ~452 (estimated) N/A (reference compound)
3-amino-N-(4-chlorophenyl)-4-phenyl analog 4-chlorophenyl C₂₄H₂₂ClN₃OS 452.0 Antiplasmodial activity (IC₅₀: 0.92 µM)
3-amino-N-(3-chloro-4-methylphenyl) analog 3-chloro-4-methylphenyl C₂₄H₂₂ClN₃O₂S 451.97 Cytotoxic in ovarian cancer cells
3-amino-N-(2,4-difluorophenyl) analog 2,4-difluorophenyl C₂₀H₁₉F₂N₃OS 403.45 No reported activity; structural study

Key Observations :

  • Halogen Effects : Replacement of fluorine with chlorine () enhances antiplasmodial activity, likely due to increased lipophilicity and target affinity.
  • Cytotoxicity : The 3-chloro-4-methylphenyl analog () shows potent activity against ovarian cancer cells (SK-OV-3, OVCAR-3), attributed to chloro and methyl groups enhancing cellular uptake.

Variations in the Heterocyclic Substituent (Position 4)

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight (g/mol) Activity Evidence ID
Target Compound 5-methylfuran-2-yl C₂₄H₂₃FN₃O₂S ~452 N/A
4-phenyl analog (KuSaSch105) Phenyl C₂₄H₂₂ClN₃OS 452.0 Antiplasmodial activity
4-(trifluoromethyl) analog CF₃ C₂₀H₁₈F₃N₃OS 405.40 Unknown; likely altered pharmacokinetics
4-(3-pyridinyl) analog 3-pyridinyl C₂₄H₂₂N₄OS₂ 446.59 Potential CNS targeting

Key Observations :

  • Aromatic vs. Electron-Withdrawing Groups : The 5-methylfuran group (target compound) balances electron density for optimal receptor binding, while phenyl () or trifluoromethyl () groups may alter solubility or metabolic stability.
  • Pyridine Inclusion : The 3-pyridinyl analog () may enhance blood-brain barrier penetration due to nitrogen’s polarity.

Modifications in the Tetrahydrothienoquinoline Core

Compound Name Core Modification Molecular Formula Molecular Weight (g/mol) Activity Evidence ID
Target Compound Unmodified C₂₄H₂₃FN₃O₂S ~452 N/A
6-ethyl-5,6,7,8-tetrahydro analog 6-ethyl C₂₀H₂₃FN₃OS 403.48 Improved metabolic stability
7,7-dimethyl-5-oxo analog 7,7-dimethyl; 5-oxo C₂₈H₂₈N₃O₂S 494.61 Enhanced rigidity for target binding

Key Observations :

  • Alkyl Substituents : Ethyl groups () may reduce hepatic clearance by steric hindrance.

Biological Activity

3-amino-N-(4-fluorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a synthetic compound with potential biological activities that have garnered research interest. This article reviews its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement that includes a thienoquinoline core, an amino group, and a fluorophenyl substituent. Its molecular formula is C19H20FN3OC_{19}H_{20}FN_3O with a molecular weight of approximately 335.38 g/mol. The presence of the fluorine atom and the furan ring is significant for its biological activity.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance, studies have shown that related thienopyridine derivatives can protect against oxidative damage in neuronal cells by modulating reactive oxygen species (ROS) levels .

Neuroprotective Effects

The compound has been studied for its neuroprotective effects. In particular, derivatives have been shown to induce differentiation in PC12 cells, a model for neuronal differentiation. The activation of signaling pathways associated with neurotrophic factors was observed, suggesting potential therapeutic applications in neurodegenerative diseases .

Radioprotective Effects

A related compound, 3-amino-3-(4-fluoro-phenyl)-1H-quinoline-2,4-dione (KR22332), demonstrated significant radioprotective effects in human keratinocytes. It inhibited radiation-induced apoptosis and reduced ROS generation. This suggests that similar compounds may offer protective benefits against radiation-induced cellular damage .

Anticancer Activity

The thienoquinoline scaffold has been associated with anticancer properties. Compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with cancer pathways are still under investigation.

Study on Neurodifferentiation

In a recent study involving PC12 cells treated with thienoquinoline derivatives, researchers noted significant neuritogenic activity. The compounds activated pathways independent of the TrkA receptor and induced differentiation without the need for traditional neurotrophic factors . This highlights the potential for developing small-molecule reagents for neuroscience research.

Radioprotection in Keratinocytes

Another study focused on KR22332's ability to mitigate radiation damage in human keratinocytes. The results showed that it significantly reduced apoptosis markers and inflammatory cytokines following radiation exposure. This positions related compounds as promising candidates for clinical applications in radioprotection .

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